trans-2-Dodecenal

Übersicht

Beschreibung

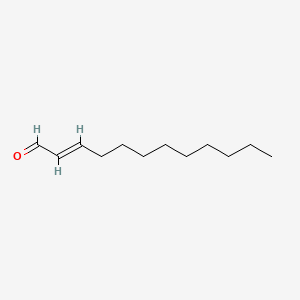

trans-2-Dodecenal: is a colorless to slightly yellow liquid with a powerful aldehydic, mandarin, and citrus-like odor. It is found in various natural sources such as calamansi juice, coriander oil, ginger, kumquats, and peanuts . The compound has a molecular formula of C12H22O and is known for its applications in flavors and fragrances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-2-Dodecenal can be synthesized through the condensation of acetaldehyde with decanal . Another method involves the use of α-bromolauric acid, which is converted to the ethyl ester and then to the alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned routes. The compound is stabilized and purified to achieve a high level of purity, often ≥93% .

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-Dodecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trans-2-dodecenoic acid.

Reduction: Reduction of this compound can yield trans-2-dodecenol.

Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: trans-2-Dodecenoic acid.

Reduction: trans-2-Dodecenol.

Wissenschaftliche Forschungsanwendungen

trans-2-Dodecenal has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of trans-2-Dodecenal involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The compound targets specific pathways involved in cell membrane synthesis and function, making it effective against a range of microorganisms .

Vergleich Mit ähnlichen Verbindungen

trans-2-Decenal: Similar in structure but with a shorter carbon chain.

trans-2-Nonenal: Another aldehyde with a shorter carbon chain and different odor profile.

cis-4-Dodecenal: A positional isomer with different chemical properties.

Uniqueness: trans-2-Dodecenal is unique due to its specific aldehydic, mandarin, and citrus-like odor, which makes it highly valuable in the flavors and fragrances industry . Its antimicrobial properties also set it apart from other similar compounds .

Biologische Aktivität

Trans-2-Dodecenal, also known as eryngial, is a linear unsaturated aldehyde primarily derived from the plant Eryngium foetidum. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in parasitology and its role as a flavoring agent in food.

This compound has a molecular formula of C12H22O and a molecular weight of 198.31 g/mol. It is characterized by its distinctive odor and is commonly used in the fragrance industry. Its structure includes a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity.

Anthelmintic Properties

One of the most significant biological activities of this compound is its anthelmintic effect. Research has shown that it is effective against various parasitic larvae. A study conducted on Eryngium foetidum revealed that this compound was the main compound responsible for this activity, demonstrating a lethal concentration (LC50) significantly lower than that of ivermectin, a commonly used anthelmintic drug.

| Time (h) | LD50 (mm) | Comparison with Ivermectin (LD50 mm) |

|---|---|---|

| 24 | 0.461 | Ivermectin: 2.251 |

| 48 | 0.411 | Ivermectin: 0.499 |

This indicates that this compound is more potent than ivermectin within the first 24 hours, although their effectiveness converges over longer exposure times .

Toxicological Profile

Toxicological assessments have indicated that this compound exhibits low toxicity in mammals. In vivo studies have shown that it does not induce significant genotoxic effects or clastogenicity, as evidenced by micronucleus tests conducted on mice . The Margin of Exposure (MOE) for repeated dose toxicity is deemed sufficient, suggesting safety at current usage levels .

This compound undergoes metabolic transformations primarily through aldehyde dehydrogenase (ALDH), which facilitates its detoxification. High concentrations can lead to oxidative stress; however, low levels are efficiently metabolized without adverse effects . The compound's mechanism involves disrupting cellular processes in parasites, leading to their death.

Sensitization and Irritation Potential

In terms of skin sensitization, this compound has been evaluated using various assays. It was found to be sensitizing with an EC3 value indicating potential for skin reactions at concentrations above 550 μg/cm² . However, human maximization tests showed no significant reactions at lower concentrations (1%) .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Anthelmintic Study : A comparative analysis of this compound and ivermectin demonstrated superior efficacy of the former against parasitic larvae from Eryngium foetidum extracts.

- Toxicological Assessment : In multiple toxicity studies, this compound consistently showed low toxicity levels across various models, reinforcing its safety profile for potential therapeutic use.

- Fragrance Applications : As a fragrance ingredient, this compound is widely used in air fresheners and personal care products due to its pleasant aroma and low irritation potential when used appropriately .

Eigenschaften

IUPAC Name |

(E)-dodec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZFFBDIMUILS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051847 | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 to 74.00 °C. @ 0.50 mm Hg | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.849 | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20407-84-5, 4826-62-4, 82107-89-9 | |

| Record name | (E)-2-Dodecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20407-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020407845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082107899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D55O81P4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Dodecenal against Leishmania donovani?

A1: 2-Dodecenal effectively inhibits the growth of both promastigote and amastigote forms of Leishmania donovani in vitro []. While the exact mechanism remains unclear, its activity against various Leishmania stages suggests interference with critical metabolic pathways or cellular structures.

Q2: How does 2-Dodecenal exhibit anticonvulsant properties?

A2: Research indicates 2-Dodecenal acts as a potent activator of KCNQ potassium channels []. By binding to a specific site on these channels, 2-Dodecenal promotes their opening, which reduces neuronal excitability and, consequently, seizure activity.

Q3: What is the molecular formula and weight of 2-Dodecenal?

A3: 2-Dodecenal has a molecular formula of C12H22O and a molecular weight of 182.30 g/mol.

Q4: Is there information available regarding the material compatibility and stability of 2-Dodecenal under various conditions?

A4: The provided research papers primarily focus on the biological activity and chemical analysis of 2-Dodecenal. Further studies are required to evaluate its material compatibility and stability under different conditions for specific applications.

Q5: Does 2-Dodecenal exhibit any catalytic properties?

A5: The provided research does not delve into the catalytic properties of 2-Dodecenal. Its primary focus has been on its biological activity and aroma contribution. Further research is needed to explore its potential catalytic applications.

Q6: Have computational methods been employed to study 2-Dodecenal?

A6: While the provided research primarily focuses on experimental studies, computational chemistry and modeling could offer valuable insights into the structure-activity relationships, interactions with biological targets, and potential for optimization of 2-Dodecenal and its derivatives.

Q7: How does the carbon chain length of (E)-2-alkenals influence their chemopreventive activity against Raji cell deformation?

A7: Research shows a positive correlation between carbon chain length and chemopreventive activity of (E)-2-alkenals []. Specifically, (E)-2-alkenals with longer chains (C10-C16) demonstrated a stronger ability to suppress Raji cell deformation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).

Q8: What is the significance of the α,β-unsaturated double bond in the structure of (E)-2-alkenals for their chemopreventive activity?

A8: The α,β-unsaturated double bond is crucial for the chemopreventive activity of (E)-2-alkenals []. Modifications to this structural feature could diminish or eliminate their ability to protect against Raji cell deformation.

Q9: Are there any studies on improving the stability and bioavailability of 2-Dodecenal through formulation strategies?

A9: The provided research primarily focuses on identifying and characterizing 2-Dodecenal in natural sources and evaluating its biological activity. Further investigation is required to explore formulation strategies for enhancing its stability and bioavailability for potential applications.

Q10: Is there information available concerning the SHE regulations and environmental impact of 2-Dodecenal?

A10: The provided research primarily focuses on the biological activity, chemical analysis, and natural occurrence of 2-Dodecenal. Further studies are needed to assess its environmental impact and determine appropriate safety regulations for its production, handling, and use.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 2-Dodecenal?

A11: In a study monitoring 2-Dodecenal in rats, the compound disappeared from the bloodstream within 30 minutes of administration []. Approximately 1% was detected in breath and skin emissions after 90 minutes, suggesting the majority remained within the body. Detailed metabolic pathways and excretion routes require further investigation.

Q12: What in vitro models have been used to study the antifungal activity of medium-chain alkenals like 2-Dodecenal?

A12: Studies used Saccharomyces cerevisiae to evaluate the antifungal activity of medium-chain alkenals []. They investigated the effects of different chain lengths on antifungal potency and inhibitory effects on the plasma membrane H+-ATPase of S. cerevisiae.

Q13: What is the safety profile of 2-Dodecenal?

A13: While 2-Dodecenal is a natural compound found in commonly consumed herbs and spices, comprehensive toxicological studies are limited. Further research is needed to determine potential toxicity, adverse effects, and establish safe exposure levels for various applications.

Q14: Are there targeted drug delivery strategies or biomarkers being explored for 2-Dodecenal?

A14: The provided research does not explore targeted drug delivery strategies or specific biomarkers for 2-Dodecenal. Further investigation into these areas could enhance its therapeutic potential by improving its efficacy and safety profile.

Q15: What analytical techniques are commonly employed for the characterization and quantification of 2-Dodecenal?

A15: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2-Dodecenal in various matrices [, , , , , , , , ]. This method allows for the separation and detection of individual volatile compounds, providing valuable information on the aroma profile of different plants.

Q16: What other analytical methods have been used to study 2-Dodecenal?

A16: Besides GC-MS, researchers have employed techniques like Aroma Extract Dilution Analysis (AEDA) [, , ], Solid Phase Microextraction (SPME) [, , , ], and Solvent-Assisted Flavor Evaporation (SAFE) [] to investigate the aroma profile and identify key odorants in various plants containing 2-Dodecenal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.